molecular formula C14H22O2 B1417977 1-Ethoxy-4-(hexyloxy)benzene CAS No. 345968-40-3

1-Ethoxy-4-(hexyloxy)benzene

Cat. No.: B1417977
CAS No.: 345968-40-3
M. Wt: 222.32 g/mol
InChI Key: MWIZWOMGGAKSLB-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(hexyloxy)benzene is an organic compound with the molecular formula C14H22O2 It is a derivative of benzene, where the benzene ring is substituted with ethoxy and hexyloxy groups at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(hexyloxy)benzene can be synthesized through a series of organic reactions. One common method involves the alkylation of phenol derivatives. The synthesis typically starts with the preparation of 4-hexyloxyphenol, which is then subjected to an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reactions, and advanced purification techniques like distillation and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-(hexyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Brominated or nitrated benzene derivatives

Scientific Research Applications

1-Ethoxy-4-(hexyloxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs with improved efficacy and reduced side effects, often involves compounds like this compound.

    Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers. Its unique properties make it suitable for various industrial applications.

Properties

IUPAC Name

1-ethoxy-4-hexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-3-5-6-7-12-16-14-10-8-13(9-11-14)15-4-2/h8-11H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIZWOMGGAKSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659903
Record name 1-Ethoxy-4-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345968-40-3
Record name 1-Ethoxy-4-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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